2H-benzotriazole-5-sulfonamide

Descripción general

Descripción

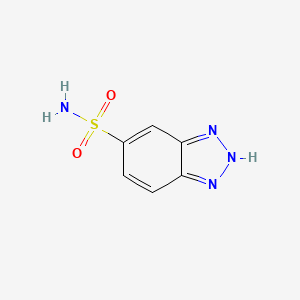

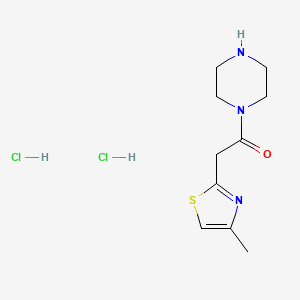

2H-benzotriazole-5-sulfonamide, also known as BTA, is a heterocyclic organic compound. It is part of the important class of UV absorbers comprising the benzotriazole building block .

Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . The preparation and synthetic utility of versatile benzotriazole derivatives have been covered in various studies .

Molecular Structure Analysis

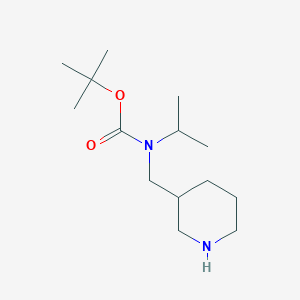

The molecular formula of 2H-benzotriazole-5-sulfonamide is C6H6N4O2S. The N-hexyl-2H-1,2,3-benzotriazole-5-sulfonamide molecule contains a total of 38 bond(s). There are 20 non-H bond(s), 12 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 sulfonamide(s) (thio-/dithio-), and 1 Triazole(s) .

Chemical Reactions Analysis

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Aplicaciones Científicas De Investigación

UV Stabilization in Plastics

2H-benzotriazole-5-sulfonamide: is widely used as a UV stabilizer in plastics. It helps prevent the degradation of plastics by absorbing ultraviolet radiation and converting it into less harmful wavelengths. A study published in the Science of the Total Environment journal highlighted the presence of benzotriazole UV stabilizers (BUVSs) in plastic food contact materials and their endocrine-disrupting effects .

Endocrine Disruption Research

The compound has been identified as having potential endocrine-disrupting effects. Research indicates that certain BUVSs, including derivatives of benzotriazole, can bind to human estrogen and androgen receptors, leading to agonistic or antagonistic activities . This makes it a significant compound for studying the impact of chemicals on hormonal systems.

Environmental Contaminant Analysis

As an emerging contaminant of concern, benzotriazole derivatives are being studied for their persistence, bioaccumulation, and toxicity (PBT). They have been detected in various environmental matrices, including human breast milk, which underscores the importance of monitoring and managing these compounds .

Photostabilizers in Industrial Applications

Benzotriazole derivatives serve as photostabilizers in several industrial applications. They are used in dyes, photographic materials, and agrochemicals to enhance light stability and prolong the life of the products .

Corrosion Inhibition

These compounds are also utilized as corrosion inhibitors, especially for copper alloys. They form a protective layer on the metal surface, preventing oxidation and corrosion, which is crucial for preserving the integrity of metal components in various industries .

Drug Development

The structural motif of benzotriazole is found in many pharmacologically active molecules. Derivatives of this compound have been explored for their potential in drug development, with activities ranging from antiviral to anti-inflammatory properties .

Creation of Liquid Crystals

Benzotriazole derivatives have applications in the creation of liquid crystals. These materials are essential for modern display technologies, and the compound’s properties can be harnessed to improve the performance and stability of liquid crystal displays .

Nanotube Production

The versatility of benzotriazole derivatives extends to the production of nanotubes. These structures have a wide range of applications, from electronics to materials science, and benzotriazole compounds can play a role in the synthesis and stabilization of nanotubes .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They are also known to interact with enzymes and receptors in biological systems .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds, which could potentially allow them to interact with their targets . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .

Biochemical Pathways

Benzotriazole derivatives have been associated with a wide range of therapeutic uses, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzimidazole compounds, which share a similar structure with benzotriazole, are known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzotriazole derivatives have been associated with a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2H-Benzotriazole-5-Sulfonamide. For instance, benzotriazole is known to be an effective corrosion inhibitor for copper and its alloys by preventing undesirable surface reactions . It is also known to be stable under a variety of conditions . .

Propiedades

IUPAC Name |

2H-benzotriazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H2,7,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWAHFRQHSRGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664058 | |

| Record name | 2H-Benzotriazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

491612-08-9 | |

| Record name | 2H-Benzotriazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)